Cas no 886950-44-3 (ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(benzenesulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate
- ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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- Inchi: 1S/C19H16N2O6S/c1-2-26-19(23)18-16(27-28(24,25)15-11-7-4-8-12-15)13-17(22)21(20-18)14-9-5-3-6-10-14/h3-13H,2H2,1H3
- InChI Key: DRSIIIUHKDBOHD-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C=C1OS(C1=CC=CC=C1)(=O)=O
ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2698-0007-2μmol |
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
886950-44-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2698-0007-5μmol |
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
886950-44-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2698-0007-10μmol |
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
886950-44-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2698-0007-20μmol |
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
886950-44-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2698-0007-1mg |
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
886950-44-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2698-0007-2mg |
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
886950-44-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2698-0007-3mg |
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
886950-44-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2698-0007-4mg |
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
886950-44-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2698-0007-5mg |
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
886950-44-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2698-0007-10mg |
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
886950-44-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Research Update on Ethyl 4-(Benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS: 886950-44-3)
Ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS: 886950-44-3) is a pyridazine derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. This compound, characterized by its unique sulfonyloxy and carboxylate functional groups, has been the subject of several studies aimed at exploring its synthetic utility and biological activity. The following research brief consolidates the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Recent studies have highlighted the role of ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate as a versatile intermediate in the synthesis of biologically active molecules. Researchers have developed efficient synthetic routes to produce this compound with high yield and purity, leveraging modern catalytic methods and green chemistry principles. The compound's structural features, including the benzenesulfonyloxy group, make it a valuable scaffold for further derivatization, enabling the creation of libraries of analogs for biological screening.
In terms of biological activity, preliminary investigations suggest that ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown promise as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings are supported by in vitro assays and molecular docking studies, which indicate that the compound interacts with the active site of COX-2, albeit with lower affinity compared to established inhibitors. Further optimization of the scaffold is underway to enhance its potency and selectivity.
Another area of interest is the compound's potential application in oncology. Recent in vitro studies have demonstrated that ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can induce apoptosis in certain cancer cell lines, particularly those associated with solid tumors. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase-dependent pathways. However, these effects are concentration-dependent, and further studies are needed to elucidate the precise molecular targets and assess the compound's efficacy in vivo.
Despite these promising findings, challenges remain in the development of ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate as a therapeutic agent. Issues such as poor aqueous solubility and metabolic stability have been identified as potential limitations. Researchers are exploring various formulation strategies, including the use of prodrugs and nanoparticle-based delivery systems, to overcome these hurdles. Additionally, structure-activity relationship (SAR) studies are being conducted to identify key structural modifications that could improve the compound's pharmacokinetic profile.
In conclusion, ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. While significant progress has been made in understanding its synthetic accessibility and biological activity, further research is required to translate these findings into clinically viable candidates. The ongoing studies underscore the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists to fully realize the potential of this compound.
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